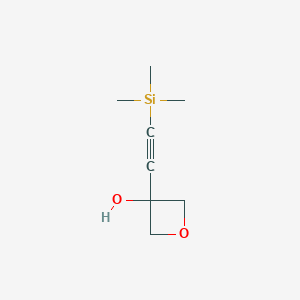

3-((Trimethylsilyl)ethynyl)oxetan-3-ol

CAS No.:

Cat. No.: VC18737356

Molecular Formula: C8H14O2Si

Molecular Weight: 170.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O2Si |

|---|---|

| Molecular Weight | 170.28 g/mol |

| IUPAC Name | 3-(2-trimethylsilylethynyl)oxetan-3-ol |

| Standard InChI | InChI=1S/C8H14O2Si/c1-11(2,3)5-4-8(9)6-10-7-8/h9H,6-7H2,1-3H3 |

| Standard InChI Key | MLXZXWXHOPHSFE-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C#CC1(COC1)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol (C₈H₁₄O₂Si) features an oxetane ring—a strained four-membered cyclic ether—with a hydroxyl group (-OH) and a trimethylsilyl ethynyl (-C≡C-Si(CH₃)₃) substituent at the 3-position. The oxetane ring’s strain (~106 kJ/mol) contributes to its reactivity, particularly in ring-opening reactions, while the silyl acetylene group introduces steric bulk and stabilizes the alkyne through σ-π conjugation .

Physical Properties

Synthetic Routes and Methodologies

Alkylation of Oxetan-3-one

A plausible synthesis involves the alkylation of oxetan-3-one with a trimethylsilyl acetylide. This approach mirrors the diisopropylzinc-mediated alkylation reported for 3-methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol . In this method, oxetan-3-one reacts with a preformed trimethylsilyl acetylide (e.g., generated from trimethylsilyl acetylene and a strong base) under inert conditions. The reaction likely proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form the oxetane ring.

Representative Reaction Scheme

Cycloaddition Approaches

Cycloaddition reactions, such as the [2+2] photocycloaddition of enones, could alternatively construct the oxetane ring. For instance, triflimide-catalyzed reactions (e.g., Tf₂NH or TMSNTf₂) facilitate hydroarylation and cyclization steps, as seen in the synthesis of fluoropyridines . Applying similar conditions to a silyl acetylene-containing precursor might yield the target compound.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Oxetane protons: δ 4.80–4.95 (m, 4H, ring -CH₂-O-)

-

Hydroxyl proton: δ 2.30–2.50 (br s, 1H, -OH)

¹³C NMR (Predicted):

Infrared (IR) Spectroscopy

Key absorptions include:

-

O-H stretch: ~3375 cm⁻¹ (broad)

-

C≡C stretch: ~2100–2200 cm⁻¹ (sharp)

Applications and Functional Utility

Pharmaceutical Intermediate

Oxetanes are valued in drug design for their metabolic stability and ability to modulate physicochemical properties. The trimethylsilyl ethynyl group may serve as a masked alkyne for click chemistry (e.g., Huisgen cycloaddition), enabling bioconjugation or polymer synthesis .

Materials Science

The compound’s strained ring and silyl group could enhance thermal stability in silicone-based polymers or act as a crosslinking agent. Analogous silyl acetylides are used in semiconductor fabrication, suggesting potential in electronic materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume